Cas no 88-99-3 (Phthalic acid)

Phthalic acid structure
Phthalic acid structure
Nome do Produto:Phthalic acid
N.o CAS:88-99-3
MF:C8H6O4
MW:166.130842685699
MDL:MFCD00002467
CID:34490
PubChem ID:1017

Phthalic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Phthalic acid
    • 1,2-BENZENEDICARBONIC ACID, ANHYDRIDE
    • 1,2-BENZENEDICARBONXYLIC ACID
    • 1,2-BENZENEDICARBOXYLIC ACID
    • 1,2-PHENYL DICARBOXYLIC ACID
    • AURORA 15195
    • BENZENE-1,2-DICARBOXYLIC ACID
    • O-DICARBOXYBENZENE
    • O-PHTHALIC ACID
    • ORTHO-PHTHALIC ACID
    • PHTHALATE ION CHROMATOGRAPHY STANDARD
    • RARECHEM AL BO 0013
    • 1,2-dicarboxybenzene
    • 1,2-phthalicacid
    • Acide phtalique
    • acidephtalique(french)
    • Kyselina ftalova
    • o-Benzenedicarboxylic acid
    • Pathalic acid
    • Phthalic Acid (Phenyl-13C6, D4)
    • Phthalate
    • PHTHALICACID
    • Kyselina ftalova [Czech]
    • Acide phtalique [French]
    • Orthophthalic acid
    • Sunftal 20
    • 6O7F7IX66E
    • XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • 1,2-Propylene glycol, bis(isooctyl ph
    • Phthalic acid (8CI)
    • HA 21
    • M 2
    • NSC 5348
    • o-Carboxybenzoic acid
    • 3198-29-6
    • SMR001224528
    • 523-24-0
    • 15968-01-1
    • MLSMR
    • 4409-98-7
    • MLS002152931
    • MDL: MFCD00002467
    • Inchi: 1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)
    • Chave InChI: XNGIFLGASWRNHJ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(O)=O)=CC=CC=1)O
    • BRN: 0608199

Propriedades Computadas

  • Massa Exacta: 166.02700
  • Massa monoisotópica: 166.027
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 177
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • XLogP3: 0.7
  • Carga de Superfície: 0
  • Superfície polar topológica: 74.6

Propriedades Experimentais

  • Cor/Forma: Colorless crystals or crystalline powders.
  • Densidade: 1.593
  • Ponto de Fusão: 210-211 °C (dec.) (lit.)
  • Ponto de ebulição: 378.274 ℃ at 760 mmHg
  • Ponto de Flash: 168 ºC
  • Índice de Refracção: 1.5100 (estimate)
  • PH: 2 (5g/l, H2O, 20℃)
  • Solubilidade: methanol: 0.1 g/mL, clear
  • Coeficiente de partição da água: 7 g/L (25 ºC)
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 74.60000
  • LogP: 1.08300
  • Merck: 7371
  • Solubilidade: Soluble in methanol and ethanol, slightly soluble in water and ether, insoluble in chloroform, benzene and petroleum ether.
  • Sensibilidade: Sensitive to humidity
  • pka: 2.89(at 25℃)

Phthalic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36-S37/39
  • RTECS:TH9625000
  • Identificação dos materiais perigosos: Xi
  • Toxicidade:LD50 orally in rats: 7.9 g/kg (Shaffer)
  • TSCA:Yes
  • Condição de armazenamento:Store at room temperature
  • Frases de Risco:R36/37/38

Phthalic acid Dados aduaneiros

  • CÓDIGO SH:2917399090
  • Dados aduaneiros:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Phthalic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PE116-500g
Phthalic acid
88-99-3 99%
500g
¥92.0 2022-06-10
abcr
AB118576-5 kg
Phthalic acid, 99%; .
88-99-3 99%
5 kg
€325.00 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010852-5g
Phthalic acid
88-99-3 99.5%()
5g
¥37 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000766
88-99-3
¥1556.7 2023-01-13
Enamine
EN300-17992-5.0g
benzene-1,2-dicarboxylic acid
88-99-3 96%
5.0g
$29.0 2023-07-05
Enamine
EN300-17992-0.25g
benzene-1,2-dicarboxylic acid
88-99-3 96%
0.25g
$19.0 2023-09-19
Enamine
EN300-17992-2.5g
benzene-1,2-dicarboxylic acid
88-99-3 96%
2.5g
$27.0 2023-09-19
eNovation Chemicals LLC
Y1316174-5kg
Phthalic acid
88-99-3 97%
5kg
$480 2024-06-05
TRC
P384480-50g
Phthalic Acid
88-99-3
50g
$ 190.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8222981000
Phthalic acid
88-99-3 for synthesis
1KG
471.79 2021-05-12

Phthalic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Sodium iodide Solvents: Acetonitrile
Referência
New reagents. Part 5. Aluminum chloride-sodium iodide system as a highly selective reagent for non-hydrolytic cleavage of esters
Bhatt, M. Vivekananda; Setty, K. S. Sundara, Indian Journal of Chemistry, 1987, (5), 467-8

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt zinc oxide Solvents: Mesitylene ,  Water ;  20 h, 135 °C; 135 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referência
Bimetallic Oxide Catalyst for the Dehydrogenative Oxidation Reaction of Alcohols: Practical Application in the Synthesis of Value-Added Chemicals
Mittal, Rupali; Awasthi, Satish Kumar, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1702-1713

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Selenium dioxide Solvents: Tetrahydrofuran
Referência
Selenium(IV) oxide catalyzed oxidation of aldehydes to carboxylic acids with hydrogen peroxide
Brzaszcz, M.; Kloc, K.; Maposah, M.; Mlochowski, Jacek, Synthetic Communications, 2000, 30(24), 4425-4434

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 40 °C
Referência
Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate
Zai, Yuxia; Feng, Yunchao; Zeng, Xianhai; Tang, Xing; Sun, Yong; et al, RSC Advances, 2019, 9(18), 10091-10093

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron ,  Nickel Solvents: Water ;  120 min, 4 MPa, 180 °C
Referência
Hydrophobic activated carbon supported Ni-based acid-resistant catalyst for selective hydrogenation of phthalic anhydride to phthalide
Liu, Yingxin; Gu, Yunjiang; Hou, Yaxin; Yang, Yao; Deng, Shuguang; et al, Chemical Engineering Journal (Amsterdam, 2015, 275, 271-280

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide ,  Potassium tetrachloropalladate Solvents: Water
Referência
Palladium catalyzed carbonylation of aryl iodides in aqueous media
Bumagin, N. A.; Nikitin, K. V.; Beletskaya, I. P., Journal of Organometallic Chemistry, 1988, 358(1-3), 563-5

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Organophosphorus compounds. XIX. Synthesis of 2,3-dihydro-1H-1,2-benzazaphosphole 2-oxides, variously substituted on nitrogen and phosphorus, by nitrogen-phosphorus cyclization of zwitterionic intermediates
Collins, David J.; Drygala, Peter F.; Swan, John M., Australian Journal of Chemistry, 1983, 36(12), 2517-36

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) (reaction products with polyether-chloromethylated styrene resins) Solvents: Cyclohexane ;  16 h, 70 °C
Referência
A comparison of the oxidizing ability of polystyrene-supported linear and cyclic polyoxyethylene bound permanganates
Chacko, Asha; Devi, Renuka; Abraham, Susan; Mathew, Beena, Journal of Applied Polymer Science, 2005, 96(5), 1897-1905

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Solvents: Water ;  rt
Referência
Synthesis of Chiral Polyhydroxylated Benzimidazoles by a Tandem Radical Fragmentation/Cyclization Reaction: A Straight Avenue to Fused Aromatic-Carbohydrate Hybrids
Andre-Joyaux, Emy; Santana, Andres G.; Gonzalez, Concepcion C., Journal of Organic Chemistry, 2019, 84(2), 506-515

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  24 h, reflux
Referência
Ruthenium-Catalyzed Carbonylation at Ortho C-H Bonds in Aromatic Amides Leading to Phthalimides: C-H Bond Activation Utilizing a Bidentate System
Inoue, Satoshi; Shiota, Hirotaka; Fukumoto, Yoshiya; Chatani, Naoto, Journal of the American Chemical Society, 2009, 131(20), 6898-6899

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Tetraethoxysilane (reaction products with ionic liquid and (3-mercaptopropyl)trimethoxysilane) ,  (3-Mercaptopropyl)trimethoxysilane (reaction products with ionic liquid and tetraethylorthosilicate) ,  1H-Imidazolium, 4,5-dihydro-3-(3-sulfopropyl)-1-[3-(triethoxysilyl)propyl]-, inn… (reaction products with (3-mercaptopropyl)trimethoxysilane and tetraethylorthosilicate) ;  16 h, 70 °C; rt
Referência
A Janus-type Heterogeneous Surfactant for Adipic Acid Synthesis
Vafaeezadeh, Majid; Wilhelm, Christian; Breuninger, Paul; Ernst, Stefan; Antonyuk, Sergiy; et al, ChemCatChem, 2020, 12(10), 2695-2701

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Referência
Traceless synthesis of quinazoline-2,4-diones by Curtius rearrangement reaction using poly(ethylene glycol) as soluble polymeric support
Huang, Yanling; Lu, Cuifen; Chen, Zuxing; Yang, Guichun, Journal of Heterocyclic Chemistry, 2007, 44(6), 1421-1424

Phthalic acid Raw materials

Phthalic acid Preparation Products

Phthalic acid Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88-99-3)Pathalic acid
Número da Ordem:2467811
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:05
Preço ($):discuss personally
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88-99-3)Phthalic acid
A1205555
Pureza:99%
Quantidade:5kg
Preço ($):181.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-99-3)Phthalic acid
sfd14178
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito